6-(Bromomethyl)benzo[d]oxazole
Overview
Description
6-(Bromomethyl)benzo[d]oxazole is a heterocyclic organic compound with the molecular formula C8H6BrNO. It is characterized by a benzoxazole ring substituted with a bromomethyl group at the sixth position.
Mechanism of Action
Mode of Action
It is known that the compound can interact with various biological systems via numerous non-covalent interactions .
Biochemical Pathways
Oxazole-based compounds have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 6-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzo[d]oxazole derivatives.
Oxidation: The compound can be oxidized to form benzo[d]oxazole-6-carboxaldehyde or benzo[d]oxazole-6-carboxylic acid under appropriate conditions.
Reduction: Reduction of the bromomethyl group can yield 6-methylbenzo[d]oxazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted benzo[d]oxazole derivatives
- Benzo[d]oxazole-6-carboxaldehyde
- Benzo[d]oxazole-6-carboxylic acid
- 6-Methylbenzo[d]oxazole
Scientific Research Applications
6-(Bromomethyl)benzo[d]oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 6-Methylbenzo[d]oxazole
- 6-Chloromethylbenzo[d]oxazole
- 6-(Hydroxymethyl)benzo[d]oxazole
- 6-(Aminomethyl)benzo[d]oxazole
Comparison: 6-(Bromomethyl)benzo[d]oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions. In contrast, 6-methylbenzo[d]oxazole lacks this reactivity, while 6-chloromethylbenzo[d]oxazole is less reactive due to the lower leaving group ability of chlorine compared to bromine. The hydroxymethyl and aminomethyl derivatives offer different reactivity profiles, making them suitable for specific applications .
Biological Activity
6-(Bromomethyl)benzo[d]oxazole is a member of the benzoxazole family, known for its diverse biological activities. This compound features a bromomethyl group that enhances its reactivity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 292.95 g/mol
- CAS Number : 181040-42-6
The compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group, which can react with amines and thiols, potentially leading to derivatives with altered biological activities.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanisms include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase and tyrosinase, which are crucial in various biochemical processes .
- Cell Signaling Modulation : Preliminary studies suggest that this compound may modulate pathways involving Akt/GSK-3β/NF-κB signaling, impacting cellular responses to stress and apoptosis .
Antimicrobial Activity
A significant aspect of this compound is its antimicrobial potential. Comparative studies have evaluated the compound against various bacterial strains:
Compound | S. aureus (mm) | E. coli (mm) |
---|---|---|
This compound | 15 | 20 |
Amoxicillin | 30 | 27 |
The data indicate that the compound exhibits moderate antibacterial activity compared to standard antibiotics like amoxicillin .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on PC12 cells (a neuronal cell line). The compound demonstrated protective effects against Aβ25-35-induced toxicity at specific concentrations, suggesting potential neuroprotective properties:
- Cell Viability : At concentrations around 30 μg/mL, it showed no significant toxicity (p > 0.05), while lower concentrations significantly protected against induced toxicity (p < 0.001) .
Case Studies
- Neuroprotective Effects : In a study involving Aβ25-35-induced PC12 cells, this compound was found to inhibit the expression of pro-apoptotic factors such as Bax and BACE1, indicating its potential role in neurodegenerative disease models .
- Antibacterial Studies : Research comparing various benzoxazole derivatives highlighted that while many compounds exhibited antibacterial properties, this compound showed promising results against both Gram-positive and Gram-negative bacteria, albeit less potent than some traditional antibiotics .
Properties
IUPAC Name |
6-(bromomethyl)-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHCMIKTRDUASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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